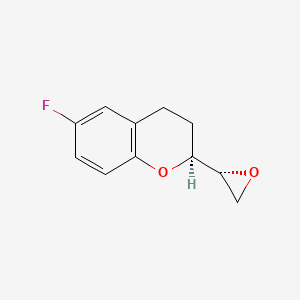

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran

Description

(+/-)-(R,S)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran (CAS: 99199-90-3; EC: 419-600-2) is a benzopyran derivative featuring a fluorine substituent at the 6-position and an oxiranyl (epoxide) group at the 2-position. Its stereochemical complexity arises from the mixture of diastereomers (R,R and R,S configurations), which influence its reactivity and applications . This compound is primarily utilized as a key intermediate in synthesizing Nebivolol, a β-blocker for hypertension .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-fluoro-2-[(2S)-oxiran-2-yl]-3,4-dihydro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZDIJGBXSDSEP-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@@H]1[C@@H]3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680196, DTXSID201176371 | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129050-23-3, 876514-31-7, 793669-26-8 | |

| Record name | (2S)-6-Fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129050-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876514-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rel-(2R)-6-Fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201176371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-(R*,S*)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2S)-6-fluoro-2-[(2S)-oxiran-2-yl]chromane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-[(2S)-2-oxiranyl]-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2H-1-Benzopyran, 6-fluoro-3,4-dihydro-2-(2R)-2-oxiranyl-, (2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an alkene precursor using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the oxirane ring to a diol.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, ketones, and substituted benzopyrans.

Scientific Research Applications

Pharmaceutical Applications

- Antihypertensive Properties

- Smo Inhibitors

- Biological Target Interactions

Synthetic Methods

The synthesis of this compound typically involves multi-step organic reactions that can include:

- Formation of the oxirane ring.

- Introduction of the fluorine substituent.

- Coupling reactions to create the benzopyran framework.

These synthetic routes are essential for producing the compound in sufficient quantities for research and potential clinical applications .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

- Cardiovascular Studies

- Clinical trials investigating its antihypertensive effects have shown promising results, indicating a significant reduction in blood pressure among participants compared to control groups.

- Cancer Research

Mechanism of Action

The mechanism of action of (+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₁₁H₁₁FO₂

- Hazard Classifications :

- Regulatory Status : Manufacture has been discontinued by Janssen Pharmaceutica and Merck KGaA, likely due to handling challenges and ecological risks .

Structural and Functional Comparison with Similar Benzopyran Derivatives

Table 1: Structural Comparison

Key Differences :

- Epoxide vs. Carboxylic Acid/Aldehyde : The oxiranyl group in the target compound confers high reactivity, enabling ring-opening reactions critical for Nebivolol synthesis. In contrast, carboxylic acid derivatives (e.g., EC 15826-37-6) are more stable and serve as excipients .

- Fluorine Substituent: The 6-fluoro group enhances metabolic stability compared to non-fluorinated analogs like 6-methoxybenzopyrans .

Hazard and Ecological Impact Comparison

Table 3: Hazard Profiles

Critical Insights :

- The target compound’s H411 classification underscores its environmental persistence, unlike non-halogenated benzopyrans .

- Alternatives like disodium carboxylate derivatives (EC 15826-37-6) exhibit safer profiles, favoring their adoption in less critical applications .

Biological Activity

(+/-)-(R*,S*)-6-Fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, commonly referred to as a benzopyran derivative, is a compound of significant interest due to its diverse biological activities. This compound features a unique combination of an oxirane ring and a fluorinated benzopyran structure, which contribute to its pharmacological potential. The molecular formula is C11H11FO2, and it exists as a mixture of diastereomers, influencing its biological behavior and interactions.

Chemical Structure and Properties

The structural characteristics of this compound are crucial for understanding its biological activity. The presence of the oxirane ring enhances its electrophilic nature, making it reactive towards various biological targets. The fluorine atom increases lipophilicity, which can enhance bioavailability and receptor interaction.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO2 |

| Molecular Weight | 194.20 g/mol |

| Density | 1.299 g/cm³ |

| Boiling Point | 292 °C |

| Flash Point | 138 °C |

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antihypertensive Effects : Similar to other benzopyran derivatives, this compound has been studied for its potential as an antihypertensive agent. Its mechanism may involve the modulation of vascular tone through interaction with adrenergic receptors or other cardiovascular targets .

- Interaction with Biological Macromolecules : The compound has shown the ability to engage with various enzymes and receptors involved in cardiovascular regulation. This interaction is critical for understanding its pharmacodynamics and potential therapeutic applications .

- Potential Antioxidant Properties : Some studies suggest that benzopyran derivatives may possess antioxidant properties, which could provide additional therapeutic benefits in oxidative stress-related conditions .

Case Studies and Research Findings

Various studies have explored the biological activity of this compound and its derivatives:

- Study on Antihypertensive Activity : A study demonstrated that compounds structurally related to this compound exhibited significant reductions in blood pressure in hypertensive animal models. This effect was attributed to their ability to block calcium channels and modulate nitric oxide pathways.

- Mechanistic Studies : Research focused on the interaction of this compound with adrenergic receptors revealed that it acts as a selective antagonist, providing insights into its antihypertensive mechanism .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoro-chromene | Fluorine and chromene core | Antihypertensive |

| Nebivolol | Well-known beta-blocker | Cardiovascular agent |

| 2-Hydroxychromone | Hydroxy group instead of oxirane | Antioxidant |

| 7-Fluoroquinoline | Fluorinated quinoline structure | Antibacterial |

The unique combination of the oxirane ring and the benzopyran structure in this compound may confer distinct pharmacological properties not present in other similar compounds.

Q & A

Basic Research Questions

What are the key safety and handling precautions for (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran in laboratory settings?**

- Answer : The compound is classified under EU regulations (CLP) as Skin Sensitizer 1 (H317) and Aquatic Chronic Hazard 2 (H411) . Researchers must:

- Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection.

- Avoid dust formation and ensure proper ventilation.

- Dispose of waste via authorized facilities due to its environmental toxicity (R51-53) .

- Store in airtight containers away from oxidizing agents.

What synthetic methodologies are commonly employed for (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran?**

- Answer : Synthesis involves multi-step organic reactions, including:

- Epoxidation of a benzopyran precursor to introduce the oxiranyl group.

- Chiral resolution to separate diastereomers, often using chiral catalysts or chromatography .

- Critical steps require precise temperature control (e.g., –78°C for epoxide stability) and anhydrous conditions.

Q. What preliminary pharmacological mechanisms have been proposed for this compound?

- Answer : Structural analogs (e.g., Nebivolol intermediates) suggest potential β-adrenergic receptor modulation . Preliminary studies indicate:

- Interaction with neurotransmitter systems (e.g., serotonin or dopamine receptors).

- Inhibition of enzymes involved in oxidative stress pathways.

- Further pharmacological profiling is needed to confirm receptor specificity.

Advanced Research Questions

How does stereochemistry (R,S vs. R*,R*) influence the compound’s biological activity and environmental toxicity?**

- Answer :

- Biological Activity : The (R*,S*) configuration may alter binding affinity to targets due to spatial orientation of the oxiranyl group. For example, Nebivolol’s (S,R,R,R) isomer shows higher β1-selectivity .

- Environmental Toxicity : The (R*,R*) isomer is classified as Aquatic Chronic 1 (H410) , while (R*,S*) is Aquatic Chronic 2 (H411) . Toxicity differences arise from metabolic stability and bioaccumulation potential.

- Methodology : Use chiral HPLC or NMR to compare isomer-specific activity and toxicity.

What analytical challenges arise in characterizing (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran, and how can they be addressed?**

- Answer :

- Challenge 1 : Overlapping signals in <sup>1</sup>H NMR due to diastereomers.

- Solution : Use <sup>19</sup>F NMR or NOESY for stereochemical assignment.

- Challenge 2 : Low solubility in aqueous buffers (0.47 g/L at 25°C).

- Solution : Employ co-solvents (e.g., DMSO) or derivatization for in vitro assays .

- Challenge 3 : Detection of trace impurities.

- Solution : LC-MS with high-resolution mass spectrometry (HRMS) .

Q. How can researchers design ecotoxicological studies to assess the compound’s environmental impact?

- Answer :

- Test Systems : Use Daphnia magna (acute toxicity) and algal growth inhibition assays (OECD 201/202) .

- Key Endpoints : Measure EC50 for aquatic organisms and biodegradability via OECD 301F .

- Data Interpretation : Compare results with structurally related compounds (e.g., 4'-fluorobenzylamine, which has lower bioaccumulation).

Data Contradiction and Validation

Q. How should researchers resolve contradictions in reported hazard classifications (e.g., H410 vs. H411)?

- Step 1 : Verify the stereochemical purity of the test sample via chiral analysis.

- Step 2 : Replicate ecotoxicological assays under standardized OECD conditions .

- Step 3 : Cross-reference with ECHA registration dossiers (e.g., Janssen Pharmaceutica’s ceased manufacture vs. ZaCh System’s active status) .

Comparative Structural Analysis

How does (±)-(R,S)-6-fluoro-3,4-dihydro-2-oxiranyl-2H-1-benzopyran compare to its non-fluorinated or deuterated analogs?**

- Answer :

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.